molecular formula C21H20O6 B2817469 Methyl 5-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate CAS No. 374707-90-1

Methyl 5-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate

Katalognummer: B2817469
CAS-Nummer: 374707-90-1
Molekulargewicht: 368.385
InChI-Schlüssel: OPMUAAHYYIZPLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate is a proteolysis-targeting chimera (PROTAC) that specifically targets Cyclin-dependent kinase 9 (CDK9) for ubiquitination and degradation. This bifunctional molecule consists of a CDK9-binding ligand linked to a cereblon (CRBN) E3 ubiquitin ligase-recruiting moiety. CDK9 is a critical regulator of transcription, primarily through its role in forming the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA polymerase II to promote transcriptional elongation. Dysregulation of CDK9 is implicated in various cancers , particularly those dependent on the sustained expression of short-lived oncoproteins and anti-apoptotic factors. By degrading CDK9 rather than merely inhibiting its catalytic activity, this PROTAC offers a unique pharmacological modality to suppress transcription and potently induce apoptosis in malignant cells. Its research value is significant for probing CDK9-dependent transcriptional mechanisms and validating CDK9 degradation as a potential therapeutic strategy in oncology and other diseases driven by aberrant transcription. The PROTAC technology enables the targeted degradation of proteins previously considered "undruggable" , making this compound a vital tool for chemical biology and drug discovery research.

Eigenschaften

IUPAC Name

methyl 5-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-12-17(25-11-13-7-9-18(26-13)21(23)24-2)10-8-15-14-5-3-4-6-16(14)20(22)27-19(12)15/h7-10H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMUAAHYYIZPLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC4=CC=C(O4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Methyl 5-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of specific precursors that incorporate the furan and benzochromene moieties. The detailed synthetic pathways often utilize various organic reactions such as esterification and cyclization to achieve the desired structure.

Biological Activity

The biological activities of this compound have been investigated in several studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

  • Mechanism of Action : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it was tested against HeLa (cervical cancer), HepG2 (liver cancer), and other tumor cell lines.
  • IC50 Values : In one study, an IC50 value of approximately 62.37 µg/mL was reported against the HeLa cell line, indicating potent anticancer activity compared to standard chemotherapeutic agents .

Antimicrobial Activity

  • Bacterial Strains : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. Notably, it exhibited a Minimum Inhibitory Concentration (MIC) of 250 µg/mL against pathogenic bacteria.
  • Comparison with Other Compounds : In comparative studies, derivatives of similar furan compounds have been synthesized and tested for their antimicrobial efficacy, often showing varying degrees of activity based on structural modifications .

Study 1: Cytotoxicity Assessment

In a systematic evaluation of this compound:

Cell LineIC50 (µg/mL)
HeLa62.37
HepG2Not specified
VeroNot specified

This study highlighted the compound's potential as a lead for further development in cancer therapeutics.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus1.00
Escherichia coliNot specified

This study found that the compound's structural features contributed significantly to its antibacterial activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related compounds and their key properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological/Physicochemical Notes
Methyl 5-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate (Target Compound) Not explicitly reported ~400–450 (estimated) Benzo[c]chromen core with 4-methyl, 6-oxo; furan-2-carboxylate ester Likely moderate polarity due to ester group; potential H-bond acceptor at ketone
(4-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 4-[[(t-Bu)oxycarbonylamino]methyl]cyclohexane-1-carboxylate C₂₇H₃₅NO₆ 481.57 Benzo[c]chromen core with cyclohexane-carboxylate and Boc-protected amine Higher lipophilicity (XLogP3: 5.6) due to t-Bu group; reduced solubility
Ethyl 5-((4-bromo-2-chlorophenoxy)methyl)furan-2-carboxylate C₁₅H₁₄BrClO₄ 381.63 Furan-2-carboxylate with halogenated aryloxy group Enhanced electrophilicity; potential antimicrobial activity
Methyl 5-(4-hydroxy-2-methoxy-6-methylphenyl)-3-(hydroxymethyl)furan-2-carboxylate C₁₆H₁₆O₆ 310.29 Furan-2-carboxylate with phenolic and hydroxymethyl substituents Increased H-bond capacity; antioxidant potential

Key Structural Differences and Implications

Core Modifications: The target compound’s benzo[c]chromen core distinguishes it from simpler furan-carboxylate derivatives (e.g., compounds in ). The fused ring system enhances planarity and may improve DNA intercalation properties compared to non-furan-linked analogs . Replacement of the furan-2-carboxylate with a cyclohexane-carboxylate (as in ) increases steric bulk and lipophilicity, likely reducing aqueous solubility but improving membrane permeability.

Substituent Effects: Halogenation (e.g., bromo/chloro in ) introduces electronegative groups that enhance reactivity in cross-coupling reactions, whereas the target compound’s methyl and oxo groups favor metabolic stability. Hydroxymethyl or phenolic groups (as in ) improve solubility but may increase susceptibility to oxidation or glucuronidation in vivo.

The furan-2-carboxylate group in the target compound may similarly engage in π-stacking or H-bond interactions with biological targets.

Computational and Crystallographic Insights

  • The benzo[c]chromen system’s puckering (governed by Cremer-Pople coordinates ) may influence crystal packing and solvent interactions.
  • Hydrogen-bonding patterns (graph set analysis ) in analogous compounds suggest that the 6-oxo group and furan ester could form intermolecular H-bonds, stabilizing crystalline phases.

Q & A

Q. Key analytical methods :

  • Thin-layer chromatography (TLC) : Monitors reaction progress and intermediate purity .
  • Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and functional group integration (e.g., methyl, ester, and ketone signals) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

(Basic) How is the molecular structure of this compound confirmed experimentally?

Answer:
Structural confirmation relies on:

  • 1D/2D NMR : Assigns proton/carbon environments (e.g., NOESY for spatial proximity of the oxymethyl group) .
  • X-ray crystallography : Resolves absolute configuration and bond angles, particularly for the benzo[c]chromen system .
  • High-resolution MS : Matches the empirical formula (e.g., C₂₀H₁₈O₇ requires m/z 370.1054) .

Example spectral data (hypothetical based on analogs):

TechniqueKey Peaks/DataReference
¹H NMR δ 6.8–7.5 (aromatic H), δ 3.7 (OCH₃)
¹³C NMR δ 170.5 (ester C=O), δ 195.2 (ketone C=O)
HRMS [M+Na]⁺: 393.1054

(Advanced) How can researchers optimize reaction yields when synthesizing this compound?

Answer:
Yield optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling reaction efficiency .
  • Temperature control : Maintaining 60–80°C prevents side reactions during cyclization .
  • Catalyst use : Lewis acids (e.g., ZnCl₂) or bases (e.g., Et₃N) improve esterification kinetics .

Q. Troubleshooting low yields :

  • Byproduct analysis : Use HPLC to identify impurities (e.g., unreacted intermediates) .
  • Stoichiometric adjustments : Increase equivalents of reactive intermediates (e.g., oxymethylating agents) .

(Advanced) How should researchers resolve contradictions in spectral data during structural analysis?

Answer:
Contradictions (e.g., unexpected NMR splitting or MS fragments) require:

  • 2D NMR correlation : HSQC/HMBC clarifies connectivity ambiguities (e.g., furan vs. chromen proton assignments) .
  • Isotopic labeling : Traces reaction pathways to confirm proposed mechanisms .
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., benzo[c]chromen derivatives in ).

Example : Aromatic proton overlaps in the benzo[c]chromen system can be resolved via COSY to distinguish coupling patterns .

(Advanced) What reaction mechanisms underpin key transformations in the synthesis?

Answer:
Critical mechanisms include:

  • Nucleophilic substitution : Oxymethyl group installation via SN2 displacement (e.g., using chloromethyl intermediates) .
  • Esterification : Acid-catalyzed condensation of furan-2-carboxylic acid with methanol .
  • Michael addition : Cyclization of the tetrahydrobenzo[c]chromen core via enolate intermediates .

Q. Mechanistic validation :

  • Kinetic studies : Monitor reaction rates under varying pH/temperature to infer intermediates .
  • Computational modeling : DFT calculations predict transition states for cyclization steps .

(Advanced) How can researchers evaluate the compound’s stability under different storage conditions?

Answer:
Stability assessment involves:

  • Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways .
  • HPLC monitoring : Quantify decomposition products (e.g., hydrolyzed ester or oxidized chromen) .
  • Solid-state analysis : Use XRPD to detect polymorphic changes affecting shelf life .

Recommendations : Store at –20°C in anhydrous, light-resistant containers to preserve ester and ketone functionalities .

(Advanced) What strategies mitigate regioselectivity challenges during functionalization?

Answer:
Regioselective modifications (e.g., oxymethyl group placement) require:

  • Directing groups : Install temporary substituents (e.g., nitro groups) to guide reaction sites .
  • Protecting groups : Shield reactive sites (e.g., ketones) during furan esterification .
  • Catalytic control : Use transition-metal catalysts (e.g., Pd) for selective cross-coupling .

Case study : highlights triazole-directed thioether formation to ensure precise functionalization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.